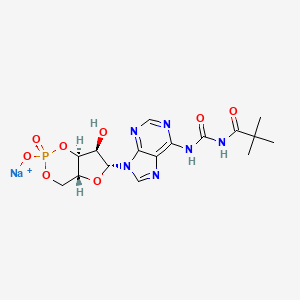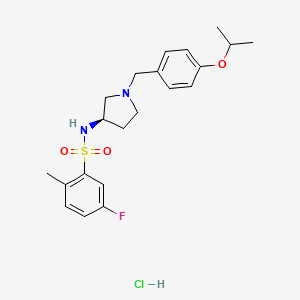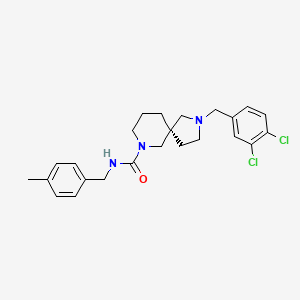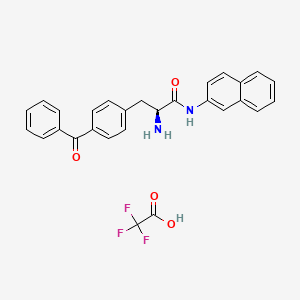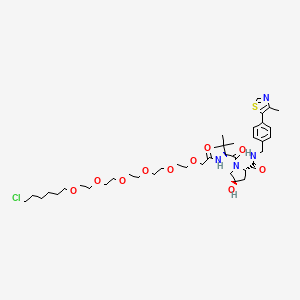
E3 ligase Ligand-Linker Conjugates 9
Overview
Description
Mechanism of Action
Target of Action
The primary target of E3 Ligase Ligand-Linker Conjugates 9 is the Cereblon (CRBN) protein . CRBN is a substrate receptor of the E3 ubiquitin ligase complex . It plays a crucial role in the ubiquitination process, which is involved in almost all life activities of eukaryotes .
Mode of Action
This compound operates by serving as a Cereblon ligand . It recruits the CRBN protein and acts as a key intermediate for the synthesis of complete Proteolysis-Targeting Chimeras (PROTACs) molecules . PROTACs are heterobifunctional compounds comprised of a protein-targeting ligand, an appropriate linker, and a ligand binding to the E3 ligase of choice . They induce the formation of a ternary complex, leading to the E3 ligase-mediated ubiquitination of the targeted protein and its proteasomal degradation .
Biochemical Pathways
The action of this compound affects the ubiquitin-proteasome system (UPS) . The UPS is a cascade reaction and an important way for short-lived, misfolded, and damaged proteins degradation . E3 ligases, like the one targeted by the conjugate, are an important part of the UPS and can provide regulatory specificity . They regulate the last step of the enzymatic cascade, which also consists of ubiquitin activating enzymes (E1s) and ubiquitin conjugating enzymes (E2s) .
Pharmacokinetics
It’s known that the efficacy and selectivity of molecules inducing protein degradation depend on their affinity to the target protein but also on the type of e3 ubiquitin ligase that is recruited to trigger proteasomal degradation .
Result of Action
The result of the action of this compound is the degradation of the targeted protein . By recruiting the CRBN protein, the conjugate facilitates the ubiquitination and subsequent degradation of the target protein via the proteasome . This process plays a vital role during posttranslational modification .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the type of E3 ubiquitin ligase that is recruited can affect the efficacy of the compound . Additionally, the presence of other proteins and cellular components can also impact the compound’s action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
E3 Ligase Ligand-Linker Conjugates 9 interacts with several enzymes and proteins. It incorporates a ligand for the E3 ubiquitin ligase, which plays a crucial role in the ubiquitin-proteasome system . This system is responsible for protein degradation, regulation of protein-protein interactions, and protein trafficking .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. By targeting proteins for ubiquitination and degradation, it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to the E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of target proteins .
Metabolic Pathways
This compound is involved in the ubiquitin-proteasome system, a crucial metabolic pathway in cells . It interacts with the E3 ubiquitin ligase, an enzyme that plays a key role in this pathway .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve its interaction with the E3 ubiquitin ligase and the subsequent ubiquitination of target proteins .
Subcellular Localization
The subcellular localization of this compound is associated with the E3 ubiquitin ligase, which is found in various compartments within the cell . The activity and function of this compound are influenced by its localization within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of VH032-PEG6-C4-Cl involves the conjugation of ligands for E3 ubiquitin ligase and a 25-atom-length linker. The connector of the linker is a halogen group. The synthetic route typically includes the following steps:
Formation of the von Hippel-Lindau ligand: This involves the synthesis of the (S,R,S)-AHPC based von Hippel-Lindau ligand.
Attachment of the polyethylene glycol linker: The 6-unit polyethylene glycol linker is attached to the von Hippel-Lindau ligand.
Incorporation of the halogen group: The halogen group is introduced to the linker to form the final compound.
Industrial Production Methods
Industrial production of VH032-PEG6-C4-Cl follows similar synthetic routes but on a larger scale. The process involves:
Bulk synthesis of the von Hippel-Lindau ligand: .
Large-scale attachment of the polyethylene glycol linker: .
Introduction of the halogen group in bulk quantities: .
Purification and quality control: to ensure the compound meets the required purity standards.
Chemical Reactions Analysis
Types of Reactions
VH032-PEG6-C4-Cl undergoes several types of chemical reactions, including:
Substitution reactions: The halogen group can be substituted with other functional groups.
Oxidation and reduction reactions: The compound can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions
Substitution reactions: Common reagents include nucleophiles such as amines and thiols. Conditions typically involve solvents like dimethyl sulfoxide and temperatures ranging from room temperature to 80°C.
Oxidation and reduction reactions: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly used.
Major Products
The major products formed from these reactions include various substituted derivatives of VH032-PEG6-C4-Cl, depending on the reagents and conditions used .
Scientific Research Applications
VH032-PEG6-C4-Cl has a wide range of scientific research applications, including:
Chemistry: Used as a tool for studying protein degradation and ubiquitination processes.
Biology: Employed in cell-based assays to induce the degradation of specific proteins, such as GFP-HaloTag7.
Medicine: Potential applications in targeted protein degradation therapies for various diseases.
Industry: Utilized in the development of new pharmaceuticals and biotechnological products
Comparison with Similar Compounds
Similar Compounds
VH032-PEG5-C6-Cl: Another HaloPROTAC with a different linker length.
VH032-PEG4-C4-Cl: A similar compound with a shorter polyethylene glycol linker.
Uniqueness
VH032-PEG6-C4-Cl is unique due to its specific linker length and the incorporation of the (S,R,S)-AHPC based von Hippel-Lindau ligand. This combination allows for efficient degradation of target proteins in cell-based assays, making it a valuable tool in scientific research .
Properties
IUPAC Name |
(2S,4R)-1-[(2S)-2-[[2-[2-[2-[2-[2-[2-(6-chlorohexoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H63ClN4O10S/c1-30-36(56-29-43-30)32-11-9-31(10-12-32)26-42-38(48)34-25-33(46)27-45(34)39(49)37(40(2,3)4)44-35(47)28-55-24-23-54-22-21-53-20-19-52-18-17-51-16-15-50-14-8-6-5-7-13-41/h9-12,29,33-34,37,46H,5-8,13-28H2,1-4H3,(H,42,48)(H,44,47)/t33-,34+,37-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIGXWMDJELQVSW-WYMKREKISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCOCCOCCOCCOCCCCCCCl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCOCCOCCOCCOCCOCCCCCCCl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H63ClN4O10S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801100417 | |
| Record name | L-Prolinamide, N-(24-chloro-1-oxo-3,6,9,12,15,18-hexaoxatetracos-1-yl)-3-methyl-L-valyl-4-hydroxy-N-[[4-(4-methyl-5-thiazolyl)phenyl]methyl]-, (4R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801100417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
827.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1835705-59-3 | |
| Record name | L-Prolinamide, N-(24-chloro-1-oxo-3,6,9,12,15,18-hexaoxatetracos-1-yl)-3-methyl-L-valyl-4-hydroxy-N-[[4-(4-methyl-5-thiazolyl)phenyl]methyl]-, (4R)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1835705-59-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-Prolinamide, N-(24-chloro-1-oxo-3,6,9,12,15,18-hexaoxatetracos-1-yl)-3-methyl-L-valyl-4-hydroxy-N-[[4-(4-methyl-5-thiazolyl)phenyl]methyl]-, (4R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801100417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-[(S)-[(2S,5R)-2,5-dimethyl-4-prop-2-enylpiperazin-1-yl]-(3-hydroxyphenyl)methyl]-N,N-diethylbenzamide;dihydrobromide](/img/structure/B560506.png)





